![molecular formula C17H19N5O2 B2661119 N-(4-carbamoylphenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide CAS No. 2034365-80-3](/img/structure/B2661119.png)
N-(4-carbamoylphenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-carbamoylphenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide, also known as CPI-613, is a novel anticancer drug that has shown potential in the treatment of various types of cancer. It is a small molecule inhibitor that targets the mitochondrial tricarboxylic acid (TCA) cycle enzymes, pyruvate dehydrogenase (PDH) and alpha-ketoglutarate dehydrogenase (KGDH). CPI-613 has been shown to induce cancer cell death by disrupting the energy metabolism of cancer cells, leading to apoptosis.
Wirkmechanismus
N-(4-carbamoylphenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide targets the mitochondrial TCA cycle enzymes, PDH and KGDH, which are essential for the production of ATP in cancer cells. By inhibiting these enzymes, N-(4-carbamoylphenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide disrupts the energy metabolism of cancer cells, leading to apoptosis. N-(4-carbamoylphenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide has also been shown to induce oxidative stress and inhibit the anti-apoptotic protein Bcl-2, further promoting cancer cell death.
Biochemical and Physiological Effects
N-(4-carbamoylphenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide has been shown to have a number of biochemical and physiological effects on cancer cells. It induces apoptosis by disrupting the energy metabolism of cancer cells, leading to the activation of caspases and the release of cytochrome c. N-(4-carbamoylphenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide also induces oxidative stress, which can lead to DNA damage and further promote cancer cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(4-carbamoylphenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide in lab experiments is its ability to target the mitochondrial TCA cycle enzymes, which are essential for cancer cell survival. N-(4-carbamoylphenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide has also been shown to have synergistic effects when used in combination with other chemotherapy drugs. However, one of the limitations of N-(4-carbamoylphenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide is its potential toxicity, which can limit its use in certain types of cancer.
Zukünftige Richtungen
There are a number of future directions for the study of N-(4-carbamoylphenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide. One area of research is the development of new combination therapies using N-(4-carbamoylphenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide and other chemotherapy drugs. Another area of research is the identification of biomarkers that can predict the response of cancer cells to N-(4-carbamoylphenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide. Additionally, the development of new formulations of N-(4-carbamoylphenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide that can improve its pharmacokinetic properties is also an area of interest.
Synthesemethoden
N-(4-carbamoylphenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide can be synthesized using a multi-step synthetic route. The starting material for the synthesis is 4-nitrobenzoic acid, which is reacted with ethyl acetoacetate to form 4-nitrophenyl-3-oxobutanoate. This intermediate is then reduced to 4-aminophenyl-3-hydroxybutanoate, which is further reacted with 1-piperidinylpyrimidine-2,4-dione to form N-(4-carbamoylphenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(4-carbamoylphenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide has been extensively studied in preclinical and clinical studies for its potential in the treatment of various types of cancer. It has been shown to have synergistic effects when used in combination with other chemotherapy drugs, such as gemcitabine and cisplatin. N-(4-carbamoylphenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide has also been shown to be effective in the treatment of pancreatic cancer, acute myeloid leukemia, and non-small cell lung cancer.
Eigenschaften
IUPAC Name |
N-(4-carbamoylphenyl)-6-piperidin-1-ylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c18-16(23)12-4-6-13(7-5-12)21-17(24)14-10-15(20-11-19-14)22-8-2-1-3-9-22/h4-7,10-11H,1-3,8-9H2,(H2,18,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKSIGKSTGVMNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC(=C2)C(=O)NC3=CC=C(C=C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.